3-chloro-N-(2-methoxyethyl)-4-[1-(3-methylfuran-2-carbonyl)piperidin-4-yl]oxybenzamide
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Overview
Description
3-chloro-N-(2-methoxyethyl)-4-[1-(3-methylfuran-2-carbonyl)piperidin-4-yl]oxybenzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a chloro-substituted benzamide core, a methoxyethyl group, and a piperidinyl-oxy linkage to a methylfuran carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-methoxyethyl)-4-[1-(3-methylfuran-2-carbonyl)piperidin-4-yl]oxybenzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the chlorination of a benzamide precursor to introduce the chloro group at the 3-position.
Attachment of the Methoxyethyl Group: This step involves the alkylation of the benzamide with 2-methoxyethyl chloride under basic conditions.
Synthesis of the Piperidinyl-oxy Intermediate: The piperidinyl-oxy intermediate is synthesized by reacting piperidine with 3-methylfuran-2-carbonyl chloride.
Coupling Reaction: The final step involves coupling the piperidinyl-oxy intermediate with the chlorinated benzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl and piperidinyl groups.
Reduction: Reduction reactions can target the carbonyl group in the furan ring.
Substitution: The chloro group on the benzamide core can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines may be formed.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-(2-methoxyethyl)-4-[1-(3-methylfuran-2-carbonyl)piperidin-4-yl]oxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-methoxyethyl)-4-[1-(3-methylfuran-2-carbonyl)piperidin-4-yl]oxybenzamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chloro-2-methoxyphenyl)-3-ethylurea
- 3-(5-chloro-2-methylphenyl)-1-ethyl-1-(2-hydroxyethyl)urea
Uniqueness
3-chloro-N-(2-methoxyethyl)-4-[1-(3-methylfuran-2-carbonyl)piperidin-4-yl]oxybenzamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
3-chloro-N-(2-methoxyethyl)-4-[1-(3-methylfuran-2-carbonyl)piperidin-4-yl]oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O5/c1-14-7-11-28-19(14)21(26)24-9-5-16(6-10-24)29-18-4-3-15(13-17(18)22)20(25)23-8-12-27-2/h3-4,7,11,13,16H,5-6,8-10,12H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWCLDGDTAMPGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCC(CC2)OC3=C(C=C(C=C3)C(=O)NCCOC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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